3-Methyl-2-(pyrazin-2-yl)butan-2-ol
Description
3-Methyl-2-(pyrazin-2-yl)butan-2-ol (CAS: 1206625-50-4) is a tertiary alcohol featuring a pyrazine heterocycle at the 2-position of a branched butanol backbone. Its molecular formula is C₉H₁₄N₂O, and it is characterized by a tertiary hydroxyl group and a nitrogen-rich aromatic system.
Properties
Molecular Formula |
C9H14N2O |
|---|---|
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-methyl-2-pyrazin-2-ylbutan-2-ol |
InChI |
InChI=1S/C9H14N2O/c1-7(2)9(3,12)8-6-10-4-5-11-8/h4-7,12H,1-3H3 |
InChI Key |
GACRKHKOILBNDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(C1=NC=CN=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key structural analogs include alcohols, ethers, and heterocyclic compounds with varying substituents. Below is a comparative analysis based on structural features, physical properties, and applications:
Table 1: Structural and Functional Comparison
Physical Properties
Boiling Points and Trends
- 3-Methyl-2-buten-1-ol (primary alcohol) has a boiling point of 140°C , higher than its tertiary counterpart 2-Methyl-3-buten-2-ol (98–99°C) due to stronger hydrogen bonding in primary alcohols .
- The target compound’s tertiary alcohol group suggests a lower boiling point compared to primary alcohols (e.g., 3-Methyl-2-phenylbutan-1-ol), though the pyrazine ring’s polarity may partially offset this reduction .
- Bitertanol, with a larger molecular framework (C₂₀H₂₃N₃O₂), likely exhibits a higher boiling point than the target compound, though data is unavailable .
Solubility and Polarity
- 3-Methyl-2-phenylbutan-1-ol (primary alcohol with phenyl) may exhibit lower polarity than the target compound due to the phenyl group’s hydrophobic nature .
Chemical Reactivity
- Acidity : Tertiary alcohols (e.g., this compound) are less acidic than primary alcohols (e.g., 3-Methyl-2-buten-1-ol) due to reduced stabilization of the conjugate base. However, the electron-withdrawing pyrazine ring may slightly enhance acidity relative to aliphatic tertiary alcohols .
- Oxidation Resistance : Tertiary alcohols resist oxidation, unlike primary/secondary alcohols, making the target compound more stable under oxidative conditions compared to 3-Methyl-2-buten-1-ol .
- Functional Group Interactions : The pyrazine ring can participate in hydrogen bonding as an acceptor, influencing reactivity in coordination chemistry or catalysis, a feature absent in phenyl-substituted analogs .
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